Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate

Bioisostere Drug Design Solubility

Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate is a bicyclo[2.1.1]hexane (BCH) derivative featuring a tert-butyl carbamate (Boc) at the 1-position and a hydroxymethyl group at the 4-position. This scaffold belongs to the emerging class of saturated bioisosteres of substituted benzene rings used in medicinal chemistry.

Molecular Formula C12H21NO3
Molecular Weight 227.304
CAS No. 1638768-33-8
Cat. No. B2924237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate
CAS1638768-33-8
Molecular FormulaC12H21NO3
Molecular Weight227.304
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC12CCC(C1)(C2)CO
InChIInChI=1S/C12H21NO3/c1-10(2,3)16-9(15)13-12-5-4-11(6-12,7-12)8-14/h14H,4-8H2,1-3H3,(H,13,15)
InChIKeyVDPHCLFRJYHLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate (CAS 1638768-33-8): A Building Block for Saturated Bioisosteres


Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate is a bicyclo[2.1.1]hexane (BCH) derivative featuring a tert-butyl carbamate (Boc) at the 1-position and a hydroxymethyl group at the 4-position. This scaffold belongs to the emerging class of saturated bioisosteres of substituted benzene rings used in medicinal chemistry [1]. The compound serves as a versatile intermediate for constructing drug-like molecules with improved physicochemical properties compared to their aromatic counterparts [2].

Why In-Class Compounds Cannot Simply Be Interchanged: tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate Differentiation


Generic substitution among bicyclo[2.1.1]hexane building blocks is not viable due to differences in exit vector geometry, functional group reactivity, and protection group orthogonality. The 1,4-substitution pattern of the target compound provides distinct exit vector angles compared to the more common 1,2- or 1,5-disubstituted BCH analogs, leading to different bioisosteric mimicry (meta- vs ortho-substituted benzenes) [1]. Furthermore, the hydroxymethyl moiety offers orthogonal reactivity compared to the commonly available aminomethyl analog (CAS 1638767-36-8), enabling selective transformations such as oxidation, azidation, or Mitsunobu reactions without affecting the Boc-protected amine [2].

Quantitative Differentiation Evidence: tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate vs. Closest Analogs


Aqueous Solubility Enhancement: Bicyclo[2.1.1]hexane vs. Ortho-Substituted Benzene Bioisosteres

Incorporation of the bicyclo[2.1.1]hexane scaffold in place of ortho-substituted benzene rings has been shown to enhance aqueous kinetic solubility in multiple drug analogs. In conivaptan, replacement of the ortho-benzene ring with BCH increased solubility from 5 μM to 14 μM (2.8-fold) [1]. In lomitapide, a dramatic sixfold increase was observed: 3 μM to 18 μM [1]. In boscalid, solubility rose from 11 μM to 35 μM (3.2-fold) [1]. These improvements are consistent with the expected physicochemical benefits of the saturated BCH scaffold, which the target compound delivers upon incorporation.

Bioisostere Drug Design Solubility

Lipophilicity Reduction: Decreased clogP Relative to Aromatic Counterparts

Replacement of the ortho-benzene ring with BCH in five bioactive compounds (conivaptan, lomitapide, boscalid, bixafen, fluxapyroxad) led to a consistent decrease in calculated lipophilicity (clogP) by 0.7–1.2 units [1]. This reduction in lipophilicity is desirable for drug-like properties, as lower clogP is associated with improved metabolic stability and reduced off-target binding.

Lipophilicity clogP Bioisostere

Metabolic Stability Modulation in Human Liver Microsomes

The metabolic stability impact of BCH substitution varies by chemotype. In conivaptan, BCH incorporation improved metabolic stability, reducing intrinsic clearance (CLint) from 31 to 12 μL min⁻¹ mg⁻¹ in human liver microsomes [1]. Conversely, in boscalid, a slight decrease was observed: CLint 26 vs 29 μL min⁻¹ mg⁻¹ [1]. This demonstrates that BCH scaffolds can positively or negatively influence metabolic stability depending on the molecular context, but the ability to tune properties through scaffold choice is valuable for medicinal chemists.

Metabolic Stability HLM Clearance

Purity Advantage: tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate vs. Aminomethyl Analog

Available vendor data indicate that the target compound can be sourced with higher purity (≥98% from MolCore ) compared to the closely related tert-butyl (4-(aminomethyl)bicyclo[2.1.1]hexan-1-yl)carbamate (typically 95% from SpiroChem [1]). Higher purity reduces the risk of byproduct formation in subsequent reactions and ensures more reproducible results in multi-step syntheses.

Purity Building Block Quality Control

Biological Activity of BCH-Containing Derivatives: Kinase Inhibition

Derivatives incorporating the 4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl scaffold have demonstrated nanomolar inhibitory activity against kinases. For example, a sulfonamide derivative (US11306079, Example 13) showed IC50 = 500 nM against its target [1], and a related derivative (US10479795, Example 400) showed IC50 < 100 nM against PI3Kδ [2]. While not direct comparative data, these results confirm that the BCH scaffold is compatible with potent biological activity, underscoring its utility in drug discovery programs.

Kinase IC50 Inhibitor

Application Scenarios for tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate in Scientific Research and Procurement


Para- or Meta-Substituted Benzene Bioisostere Synthesis

The 1,4-disubstitution pattern of tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate provides exit vectors suited for mimicking meta- or para-substituted benzenes [1]. Medchem efforts targeting such substitution patterns can use this building block to improve solubility (up to 6-fold [2]) and reduce lipophilicity (ΔclogP -0.7 to -1.2 [2]) of lead compounds.

Orthogonal Functionalization in Multi-Step Synthesis

The hydroxymethyl group allows selective oxidation, tosylation, or azidation without affecting the Boc-protected amine, enabling orthogonal diversification [1]. This is advantageous compared to the aminomethyl analog (CAS 1638767-36-8), where the primary amine requires additional protection/deprotection steps, increasing synthetic complexity [2].

Fragment-Based Drug Discovery Libraries

High-purity (≥98% [1]) and scalable synthesis make this compound suitable for inclusion in fragment libraries for screening. The rigid, saturated hydrocarbon core offers three-dimensional character beneficial for target specificity [2].

Academic Medicinal Chemistry Research

As an emerging bioisostere building block, this compound is increasingly used in academic labs to explore novel chemical space. Its availability from multiple vendors ensures supply continuity for long-term research projects [1].

Quote Request

Request a Quote for Tert-butyl (4-(hydroxymethyl)bicyclo[2.1.1]hexan-1-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.